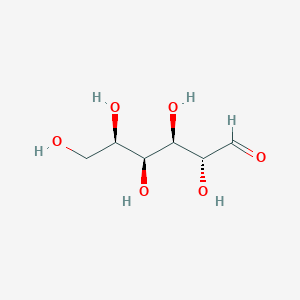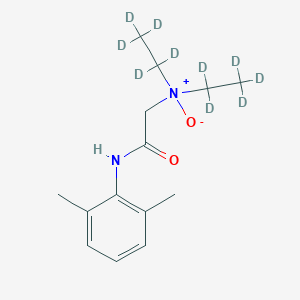
Lidocaine-d10 N-Oxide
説明
Lidocaine-d10 N-Oxide is the deuterium labeled Lidocaine . Lidocaine, also known as Lignocaine, inhibits sodium channels involving complex voltage and using dependence . It has been found to decrease growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .
Synthesis Analysis
Lidocaine-d10 is intended for use as an internal standard for the quantification of lidocaine by GC- or LC-MS . A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine and its metabolite .Molecular Structure Analysis
The molecular structure of Lidocaine-d10 N-Oxide is C14H12D10N2O2 . The structure was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine .Physical And Chemical Properties Analysis
The physicochemical properties of Lidocaine-d10 N-Oxide were examined based on the measured density values, viscosity, electrical conductivity, and calculated values of thermal expansion coefficients and activation energy of viscous flow .科学的研究の応用
Voltammetric Determination of Lidocaine
Research by Rahbar, Ramezani, and Ghanavati (2016) developed a copper oxide nanoparticles modified carbon paste electrode for the voltammetric determination of lidocaine. This method optimized instrumental and chemical parameters and achieved a linear range of 1–2500 µmol L−1 for lidocaine detection, demonstrating a precise and reliable technique for lidocaine analysis in pharmaceutical preparations (Rahbar, Ramezani, & Ghanavati, 2016).
Protection Against Oxidative Stress in Erythrocytes
Lenfant et al. (2000) found that lidocaine can inhibit potassium efflux and delay hemolysis in human red blood cells exposed to oxidative stress. This indicates a protective role of lidocaine against oxidative stress in erythrocytes, independent of its antioxidant properties, which can be significant in clinical practices like intravenous regional anesthesia or prevention of ischemia-reperfusion injury (Lenfant, Lahet, Vergely, Volot, Freysz, & Rochette, 2000).
Metabolite Analysis in Dairy Cows
Hoogenboom et al. (2015) conducted a study on dairy cows treated with lidocaine for laparotomy, analyzing metabolites like DMA, MEGX, and 3-OH-lidocaine in milk and tissues. Their findings emphasize the importance of considering metabolites in ensuring the safety of lidocaine use in veterinary applications, particularly regarding withdrawal times for milk and meat production (Hoogenboom, Zuidema, Essers, Van Vuuren, Van Wikselaar, Van Eijkeren, Mengelers, Zeilmaker, & Bulder, 2015).
Prolonged Local Anesthesia Using Graphene Oxide Hydrogel
Li, Zhang, and Wei (2021) explored the use of lidocaine-loaded Pluronic® F68-reduced graphene oxide hydrogel to achieve sustained release of lidocaine for prolonged local anesthesia. This innovative approach showed potential for effective pain management in post-operative and acute chronic painful conditions (Li, Zhang, & Wei, 2021).
Photocatalytic Degradation of Lidocaine
Fakhri and Behrouz (2015) investigated the use of tungsten trioxide nanoparticles for the photocatalytic degradation of lidocaine, addressing the environmental concern of lidocaine as a pollutant. Their study highlighted an efficient method for removing pharmaceutical pollutants like lidocaine from industrial effluent, utilizing the photocatalytic property of nanoparticles (Fakhri & Behrouz, 2015).
Safety And Hazards
特性
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXPJXUHRROBA-JKSUIMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461335 | |
| Record name | Lidocaine-d10 N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lidocaine-d10 N-Oxide | |
CAS RN |
851528-10-4 | |
| Record name | Lidocaine-d10 N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



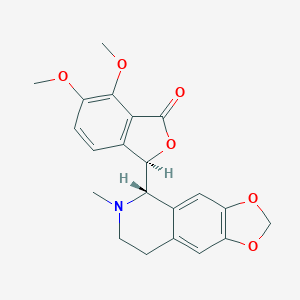
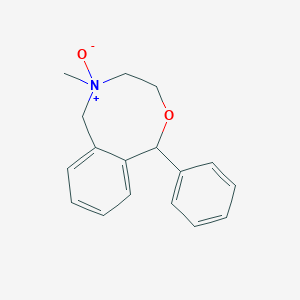
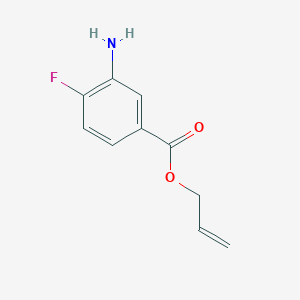
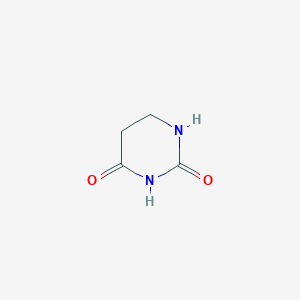
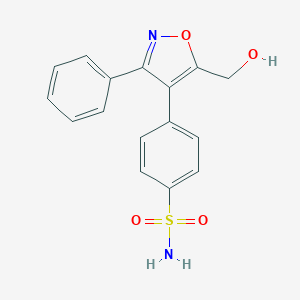
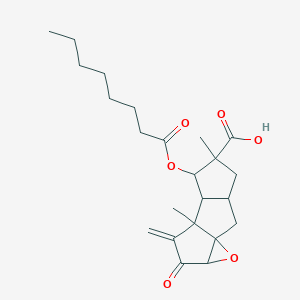
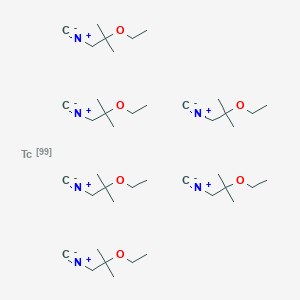
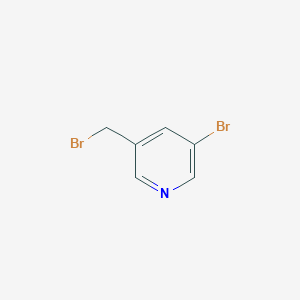
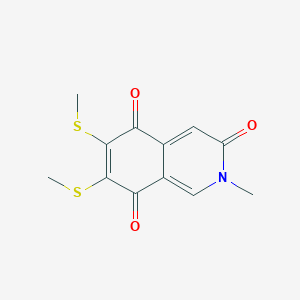
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
